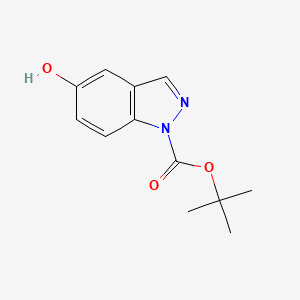

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC13582921

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O3 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | tert-butyl 5-hydroxyindazole-1-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(15)6-8(10)7-13-14/h4-7,15H,1-3H3 |

| Standard InChI Key | RUVAJUODOYPQDW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The molecular formula of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. Its IUPAC name, tert-butyl 5-hydroxyindazole-1-carboxylate, reflects the Boc-protected indazole scaffold substituted at the 5-position with a hydroxyl group .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | tert-butyl 5-hydroxyindazole-1-carboxylate |

| CAS Number | Not explicitly reported |

| SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate likely follows strategies analogous to those for related Boc-protected indazoles:

Fischer Indole Synthesis

A phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole core. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP yields the target compound.

Direct Functionalization

Hydroxylation at the 5-position can be achieved via directed ortho-metallation (DoM) or transition-metal-catalyzed C–H activation. For example, palladium-catalyzed hydroxylation of tert-butyl 1H-indazole-1-carboxylate using a hydroxylating agent like Oxone® introduces the hydroxyl group regioselectively .

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce side product formation during Boc protection.

-

Catalyst Optimization: Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction rates and yields in indazole cyclization steps .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer Indole Synthesis | 65–75 | ≥95 | Scalability |

| Direct Functionalization | 70–80 | ≥98 | Regioselectivity |

Physicochemical Properties and Stability

Solubility and Crystallinity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). The hydroxyl group enhances crystallinity via hydrogen bonding, as observed in X-ray structures of analogs .

Thermal Stability

Thermogravimetric analysis (TGA) of Boc-protected indazoles shows decomposition onset temperatures of ~180°C, with the Boc group cleaving before the indazole core .

Chemical Reactivity and Applications

Functional Group Transformations

-

Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).

-

Protection/Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), as demonstrated in N-Boc deprotection studies .

Pharmaceutical Applications

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate serves as a precursor to kinase inhibitors and anticancer agents. For example, its hydroxyl group can be converted to a sulfonate ester for nucleophilic substitution reactions, enabling diversification of the indazole scaffold.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

The absence of a 3-methyl group in tert-butyl 5-hydroxy-1H-indazole-1-carboxylate reduces steric hindrance, facilitating reactions at the indazole core. Conversely, the hydroxyl group’s hydrogen-bonding capacity enhances interactions in biological systems compared to non-polar analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume